

2,4,6-trimethylbenzonitrile IUPAC name and synonyms

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Compound of Interest

Compound Name: **2,4,6-Trimethylbenzonitrile**

Cat. No.: **B1295322**

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An In-depth Technical Guide to **2,4,6-Trimethylbenzonitrile**

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of **2,4,6-trimethylbenzonitrile**, including its chemical identity, physicochemical properties, synthesis protocols, and key applications. This document is intended for professionals in research, and drug development who require detailed technical information on this compound.

Chemical Identity

The nomenclature and various identifiers for **2,4,6-trimethylbenzonitrile** are provided below, offering a clear and unambiguous identification of the compound.

IUPAC Name: **2,4,6-trimethylbenzonitrile**[\[1\]](#)[\[2\]](#)

Synonyms:

- Mesitonitrile[\[1\]](#)[\[3\]](#)
- Benzonitrile, 2,4,6-trimethyl-[\[1\]](#)[\[2\]](#)
- Cyanomesitylene[\[1\]](#)[\[3\]](#)
- Mesitylnitrile[\[1\]](#)[\[3\]](#)

- β -Isodurylonitrile[1][3]
- 2-Cyano-1,3,5-trimethylbenzene[1]
- 1-Cyano-2,4,6-trimethylbenzene[1][4]

Physicochemical Properties

A summary of the key quantitative data for **2,4,6-trimethylbenzonitrile** is presented in the table below for easy reference and comparison.

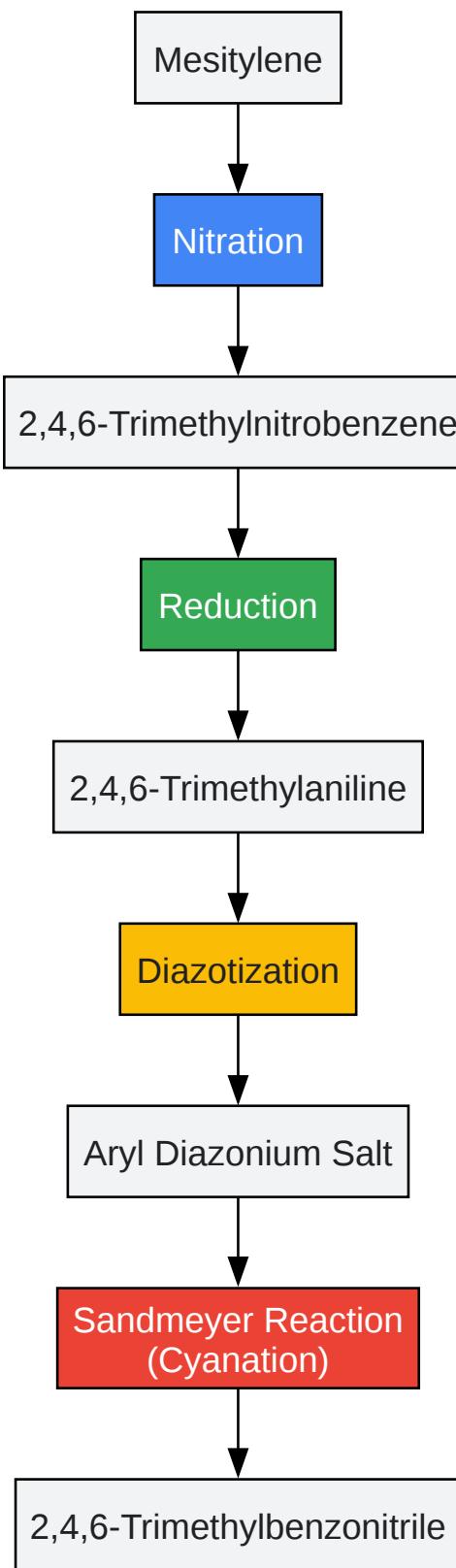
Property	Value	Source
Molecular Formula	$C_{10}H_{11}N$	[1][2][3]
Molecular Weight	145.20 g/mol	[1]
CAS Number	2571-52-0	[1]
Melting Point	52-53 °C	[5]
Boiling Point	79-80 °C at 2 mmHg	[5]
Solubility	Slightly soluble in water	[6]

Synthesis and Experimental Protocols

The synthesis of **2,4,6-trimethylbenzonitrile** is most commonly achieved through a two-step process starting from mesitylene. The first step involves the nitration of mesitylene followed by reduction to form the key intermediate, 2,4,6-trimethylaniline.[7][8] The subsequent step is a Sandmeyer reaction to convert the amino group of 2,4,6-trimethylaniline into a nitrile group.[1][4][9]

Logical Workflow for the Synthesis of 2,4,6-Trimethylbenzonitrile

The overall synthetic pathway can be visualized as a logical progression from the starting material to the final product.

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A logical workflow for the synthesis of **2,4,6-trimethylbenzonitrile**.

Experimental Protocol: Synthesis of 2,4,6-Trimethylaniline from Mesitylene

Step 1: Nitration of Mesitylene

- Prepare a nitrating mixture by carefully adding nitric acid to sulfuric acid in a flask cooled in an ice bath.
- Slowly add mesitylene to the cooled nitrating mixture with constant stirring, maintaining a low temperature (below 10°C).^[3]
- After the addition is complete, continue stirring for several hours at low temperature.
- Pour the reaction mixture onto crushed ice and water to precipitate the crude 2,4,6-trimethylnitrobenzene.
- Filter the solid product, wash with cold water until neutral, and dry.

Step 2: Reduction of 2,4,6-Trimethylnitrobenzene

- In a round-bottom flask equipped with a reflux condenser, add the crude 2,4,6-trimethylnitrobenzene, iron powder, and a mixture of water and hydrochloric acid.^{[3][7]}
- Heat the mixture to reflux with vigorous stirring for several hours.
- After the reaction is complete, cool the mixture and make it basic by adding a concentrated solution of sodium hydroxide.
- Extract the 2,4,6-trimethylaniline with an organic solvent (e.g., diethyl ether or dichloromethane).
- Dry the organic extracts over an anhydrous drying agent (e.g., sodium sulfate), filter, and remove the solvent under reduced pressure to obtain the crude product.
- Purify the crude 2,4,6-trimethylaniline by vacuum distillation.^[10]

Experimental Protocol: Synthesis of 2,4,6-Trimethylbenzonitrile via Sandmeyer Reaction

Step 1: Diazotization of 2,4,6-Trimethylaniline

- Dissolve 2,4,6-trimethylaniline in a mixture of hydrochloric acid and water and cool the solution to 0-5°C in an ice-salt bath.
- Slowly add a pre-cooled aqueous solution of sodium nitrite dropwise to the aniline solution, keeping the temperature below 5°C.
- Stir the mixture for an additional 30 minutes at this temperature to ensure complete formation of the diazonium salt.

Step 2: Cyanation (Sandmeyer Reaction)

- In a separate flask, prepare a solution of copper(I) cyanide in aqueous sodium or potassium cyanide.
- Slowly add the cold diazonium salt solution to the copper(I) cyanide solution with vigorous stirring.
- Allow the reaction mixture to warm to room temperature and then heat gently to ensure completion of the reaction, which is often indicated by the cessation of nitrogen gas evolution.
- Cool the reaction mixture and extract the **2,4,6-trimethylbenzonitrile** with an organic solvent.
- Wash the organic extracts with water and a dilute sodium hydroxide solution.
- Dry the organic layer, remove the solvent, and purify the crude product by recrystallization or distillation.

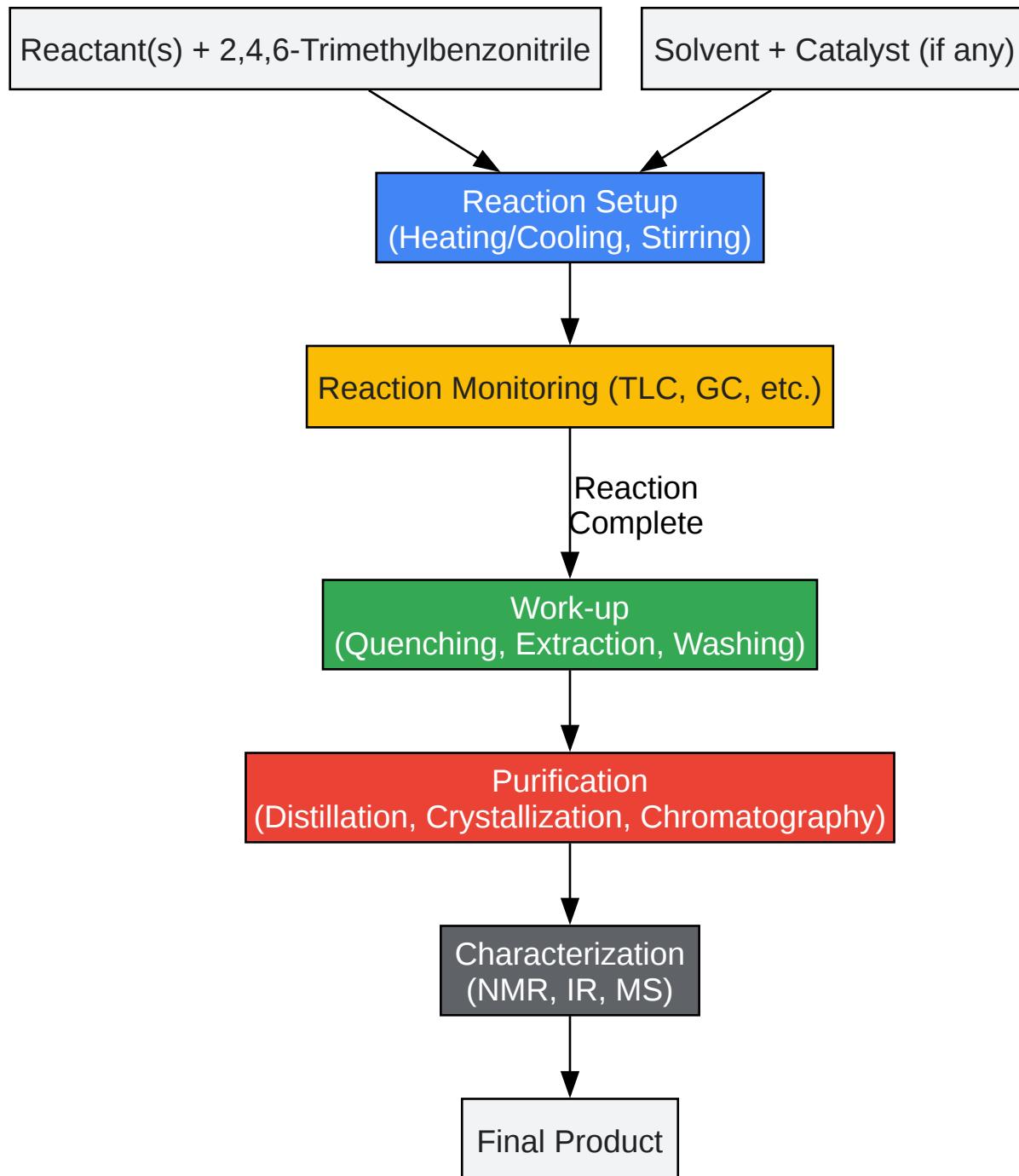
Applications in Research and Development

2,4,6-Trimethylbenzonitrile serves as a valuable building block in organic synthesis. Its sterically hindered nitrile group can undergo various chemical transformations. It is utilized as

an intermediate in the synthesis of pharmaceuticals and agrochemicals.^[11] Furthermore, it is used in the preparation of other nitrile-containing compounds through various catalytic processes.^[6] The N-oxide derivative, **2,4,6-trimethylbenzonitrile N-oxide**, is also a known reagent in organic synthesis, participating in reactions such as 1,3-dipolar cycloadditions.^[12]

Experimental Workflow: General Reaction Scheme

The following diagram illustrates a generalized experimental workflow for a chemical reaction involving **2,4,6-trimethylbenzonitrile**.



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A generalized experimental workflow for reactions involving **2,4,6-trimethylbenzonitrile**.

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